Functional Group Impact: Carboxylic Acid to Hydroxamate Conversion Yields a 100–500-Fold Gain in ChC Inhibitory Potency
The target compound is a carboxylic acid. In a study on *Clostridium histolyticum* collagenase (ChC) inhibition, the corresponding sulfonylated L-valine hydroxamate derivatives were generally found to be 100–500 times more active than their carboxylic acid counterparts [1]. This means the target compound, in its native acid form, is rationally selected as a controlled, low-potency baseline probe or as a prodrug/derivatization precursor for the generation of highly potent (nanomolar) ChC inhibitors upon conversion to the hydroxamate [1].
| Evidence Dimension | Enzyme inhibitory potency (ChC) |
|---|---|
| Target Compound Data | Potency baseline (carboxylic acid form) |
| Comparator Or Baseline | Corresponding L-valine hydroxamate derivative |
| Quantified Difference | 100–500 times higher inhibitory potency for the hydroxamate over the carboxylic acid |
| Conditions | In vitro assay against purified Clostridium histolyticum collagenase (ChC, EC 3.4.24.3) |
Why This Matters
For procurement, this defines the compound's precise utility: it is the essential precursor for high-potency ChC inhibitors and cannot be substituted by a generic amino acid if the goal is to generate a specific hydroxamate.
- [1] Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate. *European Journal of Pharmaceutical Sciences*, 10(1), 67–76. View Source
